3-Amino-6-bromopyridazine

Description

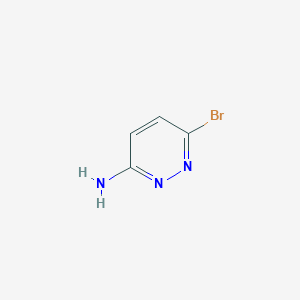

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTDHDQFLZNYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383405 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-27-2 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Amino-6-bromopyridazine: A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Pyridazine Core

In the landscape of contemporary drug discovery, the pyridazine ring stands out as a privileged heterocyclic scaffold. Its unique arrangement of two adjacent nitrogen atoms imparts a specific set of physicochemical properties—including a notable dipole moment and robust hydrogen bonding capabilities—that are highly advantageous for molecular recognition at biological targets. Within this chemical class, 3-Amino-6-bromopyridazine has emerged as a particularly valuable and versatile building block. Its dual functionality, featuring a nucleophilic amino group and a readily displaceable bromine atom, provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility, and safety. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 88497-27-2[1]

The key physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN₃ | PubChem[1] |

| Molecular Weight | 174.00 g/mol | PubChem[1] |

| IUPAC Name | 6-bromopyridazin-3-amine | PubChem[1] |

| Synonyms | This compound, 6-Bromo-3-pyridazinamine | PubChem[1] |

| Appearance | Typically a solid | N/A |

| XLogP3 | 0.4 | PubChem[1] |

Synthesis Pathway: Selective Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach lies in the electron-deficient nature of the pyridazine ring, which is further activated towards nucleophilic attack by the two electronegative nitrogen atoms and the bromo-substituents. The starting material, 3,6-dibromopyridazine, possesses two potential sites for substitution. However, by carefully controlling reaction conditions, a selective mono-amination can be achieved with high fidelity. This pathway is analogous to the well-documented synthesis of its chloro-counterpart, 3-amino-6-chloropyridazine.[2][3][4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the analogous chloro-derivative and represents a robust method for laboratory-scale synthesis.[5]

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, charge 3,6-dibromopyridazine (1.0 eq) and a suitable solvent such as ethanol.

-

Reagent Addition: Add concentrated aqueous ammonia (28-30% NH₃ content, 3.0-5.0 eq). The excess ammonia serves both as the nucleophile and to maintain a basic environment, driving the reaction to completion.

-

Reaction Conditions: Seal the vessel securely. Heat the mixture to 100-120°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the heteroaromatic ring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 8-24 hours). This step is crucial to prevent over-reaction or degradation.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature. A precipitate of the product should form. Filter the solid product and wash it with cold water followed by a cold non-polar solvent (e.g., hexane) to remove residual impurities.

-

Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom at the C6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient installation of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).[6][7]

The 3-aminopyridazine core is a key pharmacophore found in numerous kinase inhibitors.[8][9] Kinases are critical targets in oncology and inflammatory diseases, and the dual hydrogen bond acceptor capability of the pyridazine nitrogens often facilitates strong binding to the hinge region of the kinase ATP-binding pocket.

Caption: Elaboration of the scaffold via Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol outlines the coupling of this compound with an arylboronic acid, a key step in building complex drug candidates.[7][10]

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or 1,4-dioxane and water. The biphasic system is characteristic of many Suzuki couplings.

-

Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 4-24 hours.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to isolate the desired 3-amino-6-arylpyridazine product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on data for the compound and its close analogs, the following GHS hazard classifications apply.[1]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Conclusion

This compound (CAS: 88497-27-2) is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and the predictable, high-yielding reactivity of its dual functional groups make it an ideal starting point for the construction of complex molecular architectures. Its proven role as a core scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores its continued importance in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working at the forefront of pharmaceutical science.

References

- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health (NIH).

- 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.

- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH).

- Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. ResearchGate.

- 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779. PubChem.

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry.

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.

- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rose-hulman.edu [rose-hulman.edu]

3-Amino-6-bromopyridazine molecular weight

An In-depth Technical Guide to 3-Amino-6-bromopyridazine for Advanced Research

Abstract

The pyridazine ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design. This guide provides a detailed technical overview of this compound, a key building block whose strategic substitution pattern offers significant versatility in synthetic chemistry. We will explore its core properties, logical synthetic routes, inherent reactivity, and its pivotal role as a precursor in the development of pharmacologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical & Structural Properties

This compound (CAS No: 88497-27-2) is a substituted pyridazine featuring a nucleophilic amino group and a synthetically versatile bromine atom.[1] The electron-deficient nature of the pyridazine ring, combined with these functional groups, defines its chemical behavior and utility. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the amino group provides a site for further derivatization.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 174.00 g/mol | PubChem[1] |

| Molecular Formula | C₄H₄BrN₃ | PubChem[1] |

| CAS Number | 88497-27-2 | PubChem[1] |

| IUPAC Name | 6-bromopyridazin-3-amine | PubChem[1] |

| Synonyms | This compound, 6-Bromo-3-pyridazinamine | PubChem[1] |

| Canonical SMILES | C1=CC(=NN=C1N)Br | PubChem[1] |

| InChI Key | FXTDHDQFLZNYKW-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (Form may vary) | N/A |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

Synthesis, Reactivity, and Mechanistic Considerations

The strategic value of this compound lies in its utility as an intermediate, which is readily prepared from commercially available precursors. A common synthetic logic involves the selective functionalization of a di-substituted pyridazine.

Plausible Synthetic Pathway

While multiple routes exist, a prevalent strategy begins with 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a regioselective nucleophilic aromatic substitution (SNAr) with ammonia to yield 3-amino-6-chloropyridazine.[2][3] Subsequent halogen exchange or direct synthesis from a brominated precursor would yield the target compound. The workflow below illustrates the initial amination step, which is critical for accessing the 3-amino-pyridazine scaffold.

Caption: General synthetic logic for accessing the 3-amino-6-halopyridazine core.

Core Reactivity

The utility of this compound stems from two key reactive sites:

-

C6-Bromine Atom : This position is highly activated towards metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily cleaved by palladium(0) catalysts, initiating catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups, making it a cornerstone of library synthesis in drug discovery.

-

C3-Amino Group : The exocyclic amino group is nucleophilic and can undergo standard amine chemistry, such as acylation, sulfonylation, and alkylation, to introduce diverse pharmacophoric elements.

Applications in Drug Discovery

The 3-aminopyridazine heterocycle is considered a "privileged scaffold" in medicinal chemistry.[4] Its properties—including weak basicity, a high dipole moment, and robust hydrogen-bonding capabilities—make it an attractive component for achieving potent and selective target engagement.[5] Several approved drugs, such as the MAO inhibitor Minaprine and the GnRH receptor antagonist Relugolix, are built upon this core structure.[5]

This compound is an ideal starting point for exploring this chemical space. The diagram below illustrates its role as a versatile hub for generating novel molecular entities.

Caption: Role of this compound in library synthesis via cross-coupling.

This strategic functionalization is critical in modern drug development, where creating focused libraries of compounds is essential for screening against biological targets such as kinases, G-protein coupled receptors, and enzymes.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is a hazardous substance.

GHS Hazard Classification

Aggregated GHS information points to the following primary hazards:

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral[1] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal[1] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation[1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation[1] |

| H335 | May cause respiratory irritation | STOT SE, Respiratory Irritation[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[7]

-

Respiratory Protection : If dust is generated or engineering controls are inadequate, use a NIOSH-approved particulate respirator.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a freezer is recommended to prevent degradation.[8]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the synthetic utility of this compound, the following section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is based on established methods for similar substrates.[2]

Objective: To synthesize a 3-amino-6-arylpyridazine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 eq), the arylboronic acid (1.2 eq), and the base (2 eq).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This degassing step is critical to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2]

-

Solvent Addition : Add the degassed solvent mixture (DME/water) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq). The reaction mixture may change color upon catalyst addition, indicating the start of the catalytic cycle.

-

Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

-

Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is validated by the disappearance of the starting this compound spot and the appearance of a new, typically more nonpolar, product spot.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-amino-6-arylpyridazine.

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a high-value, versatile chemical intermediate. Its molecular weight of 174.00 g/mol and strategically placed functional groups provide a robust platform for synthetic diversification, particularly through modern cross-coupling chemistry.[1] Its demonstrated relevance as a core scaffold in numerous bioactive molecules underscores its importance for professionals in drug discovery and organic synthesis.[5] Proper understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively harness its full synthetic potential.

References

- PubChem. 6-Bromopyridazin-3-amine. National Center for Biotechnology Information.

- PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information.

- Home Sunshine Pharma. 3-Amino-4-bromo-6-chloropyridazine CAS 446273-59-2.

- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- Tumulty, J. et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.

- Google Patents. Process for producing 3-amino-6-chloropyridazine.

Sources

- 1. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. 88491-61-6|3-Bromopyridazine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of 3-Amino-6-bromopyridazine

Introduction

3-Amino-6-bromopyridazine (CAS No: 88497-27-2) is a heterocyclic aromatic amine that serves as a pivotal building block in the fields of medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by an electron-deficient pyridazine ring functionalized with an electron-donating amino group and an electron-withdrawing bromo group, imparts versatile reactivity for the synthesis of novel compounds. A thorough understanding of its physical properties is a prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple tabulation of data, this document elucidates the causality behind experimental choices, provides detailed, field-proven protocols for property determination, and offers a theoretical framework for its spectroscopic characterization.

Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-bromopyridazin-3-amine | [1] |

| CAS Number | 88497-27-2 | [1] |

| Molecular Formula | C₄H₄BrN₃ | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| Canonical SMILES | C1=CC(=NN=C1N)Br | [2] |

| InChIKey | FXTDHDQFLZNYKW-UHFFFAOYSA-N | [1] |

Structure:

Figure 1. 2D Structure of this compound.

Section 2: Core Physicochemical Properties

The macroscopic properties of a compound dictate its behavior in a variety of experimental and physiological settings.

2.1 Appearance and Thermal Properties

While detailed descriptions are sparse, analogous compounds are typically off-white to light yellow or brown crystalline solids. The thermal behavior, particularly the melting point, is a critical indicator of purity and lattice energy.

A definitive study utilizing Differential Scanning Calorimetry (DSC) provides the most accurate thermal data. DSC is the preferred methodology as it measures the heat flow difference between a sample and a reference as a function of temperature, yielding precise transition temperatures and associated enthalpy changes.

| Property | Value | Method | Source |

| Melting Point (Tₘ) | 472.15 K (199.0 °C) | DSC | [3] |

| Enthalpy of Fusion (ΔfusH) | 37.01 kJ·mol⁻¹ | DSC | [3] |

The high melting point and substantial enthalpy of fusion suggest a stable crystal lattice with significant intermolecular forces, likely dominated by hydrogen bonding from the amine group and dipole-dipole interactions. This information is crucial for predicting solubility behavior, as described by the General Solubility Equation (GSE).

2.2 Solubility Profile

Solubility is arguably one of the most critical physical properties for drug development, directly impacting bioavailability and formulation. The solubility of this compound has been systematically determined using the isothermal saturation method, a gold-standard technique that ensures thermodynamic equilibrium is reached.[3]

The mole fraction solubility (x₁) was measured across a range of temperatures in ten pure solvents and four binary solvent systems. The data consistently show that solubility increases with rising temperature, indicating an endothermic dissolution process.[3]

Table 2.1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents (at 298.15 K / 25 °C)

| Solvent | Dielectric Constant (ε) | Mole Fraction (x₁) x 10³ | Qualitative Solubility | Source |

| N,N-Dimethylformamide (DMF) | 36.7 | 11.53 | Very Soluble | [3] |

| Toluene | 2.4 | 9.94 | Soluble | [3] |

| Acetone | 21.0 | 8.64 | Soluble | [3] |

| n-Butanol | 17.5 | 4.31 | Soluble | [3] |

| n-Propanol | 20.1 | 3.91 | Soluble | [3] |

| Isopropanol | 19.9 | 3.29 | Sparingly Soluble | [3] |

| Ethanol | 24.6 | 2.00 | Sparingly Soluble | [3] |

| Propylene Glycol (PG) | 32.0 | 1.83 | Sparingly Soluble | [3] |

| Methanol | 32.7 | 0.95 | Sparingly Soluble | [3] |

| Water | 80.1 | 0.02 | Very Slightly Soluble | [3] |

Data extracted and calculated from the study by Ali et al. (2023).[3]

Expert Insight: The compound exhibits its highest solubility in the polar aprotic solvent DMF and its lowest in water.[3] This behavior is critical for synthetic chemists choosing reaction solvents and for pharmaceutical scientists developing formulations. The poor aqueous solubility is a common challenge for drug candidates and highlights the need for formulation strategies such as co-solvents, pH adjustment, or prodrug approaches to enhance bioavailability.

2.3 Other Physical Properties

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of this compound. While publicly accessible, fully assigned experimental spectra are limited, a theoretical analysis based on the known structure provides a robust predictive framework.

3.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms. For this compound, three distinct signals are expected: two for the aromatic protons on the pyridazine ring and one for the amine protons.

-

Aromatic Protons (H-4 and H-5): The pyridazine ring features two protons at the C-4 and C-5 positions. These will appear as two distinct doublets due to coupling with each other (ortho-coupling).

-

Chemical Shift (δ): The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom will deshield these protons, shifting them downfield, likely in the 7.0-8.0 ppm range. A comparative analysis of 6-substituted-3-aminopyridazines suggests that electron-withdrawing substituents like bromine cause a downfield shift compared to electron-donating groups.[3]

-

Coupling Constant (J): The ortho-coupling constant (³JHH) between H-4 and H-5 is expected to be in the range of 8-9 Hz , which is characteristic for protons in this arrangement on a six-membered aromatic ring.[3]

-

-

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet.

-

Chemical Shift (δ): The chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. It is expected to appear in the range of 5.0-6.5 ppm .

-

3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Four unique carbon signals are expected for this compound.

-

C-3 and C-6 (Substituted Carbons): These carbons, directly attached to nitrogen and either an amino or bromo group, will be significantly shifted. C-3, bonded to the amino group, will be upfield relative to C-6, which is bonded to the electronegative bromine. Expected range: 140-160 ppm .

-

C-4 and C-5 (Unsubstituted Carbons): These carbons, bonded to hydrogen, will appear further upfield. Expected range: 115-130 ppm .

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ .[4]

-

C-H Aromatic Stretching: These vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ .[4]

-

C=C and C=N Aromatic Ring Stretching: The pyridazine ring will produce several bands in the 1400-1600 cm⁻¹ region.[4]

-

N-H Bending (Scissoring): A strong band for the amine scissoring vibration is expected around 1600-1650 cm⁻¹ .

-

C-Br Stretching: The carbon-bromine bond vibration will appear as a strong band in the fingerprint region, typically around 500-650 cm⁻¹ .

3.4 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight (174.00 g/mol ). A characteristic isotopic pattern will be present due to the bromine atom, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (at m/z ≈ 173) and one for the ⁸¹Br isotope (at m/z ≈ 175).

-

Key Fragments: Common fragmentation pathways under Electron Ionization (EI) would likely involve:

-

Loss of Br•: A prominent fragment corresponding to [M-Br]⁺.

-

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings, leading to a fragment of [M-27]⁺.

-

Predicted data for the protonated molecule [M+H]⁺ suggests a collision cross section (CCS) of 122.5 Ų.[2]

-

Section 4: Experimental Methodologies

The trustworthiness of physical property data hinges on the robustness of the experimental protocols used for their determination.

4.1 Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is selected over traditional capillary methods for its superior accuracy, objectivity (no user interpretation of melting range), and its ability to simultaneously determine the enthalpy of fusion (ΔfusH). This thermodynamic value is essential for solubility modeling and understanding crystal lattice energy.[5]

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (Tₘ = 156.6 °C).[5]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any sublimation.

-

Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.[5]

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 220 °C). A slower heating rate can improve resolution.[5]

-

-

Data Analysis: The melting temperature (Tₘ) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Caption: Workflow for Melting Point Determination by DSC.

4.2 Protocol: Isothermal Saturation Method for Solubility Determination

Causality: This "shake-flask" method is the definitive technique for determining equilibrium solubility. It ensures that the solution is truly saturated at a given temperature by allowing sufficient time for the dissolution process to reach thermodynamic equilibrium, which is critical for accurate thermodynamic modeling.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, jacketed glass vessel. The presence of excess solid is crucial to ensure saturation is maintained.

-

Equilibration: Place the vessel in a thermostat-controlled water bath to maintain a constant temperature (e.g., 298.15 K ± 0.1 K). Agitate the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Stop agitation and allow the suspension to settle for at least 6 hours at the constant temperature to permit the solid phase to sediment.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent aspiration of solid particles. The syringe should be at the same temperature as the solution to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute the collected sample with a suitable mobile phase and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Convert the measured concentration (e.g., in mg/mL) to the desired units, such as mole fraction.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Section 5: Handling, Storage, and Safety

As a bioactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

GHS Hazard Classification: [1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Eye Damage/Irritation: Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

Recommended Practices:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a certified respirator or work in a fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with a high melting point and poor aqueous solubility, characteristics that are critical to consider in its application. Its thermal stability, detailed solubility profile across various organic solvents, and predictable spectroscopic features provide a solid foundation for its use in synthetic and medicinal chemistry. The protocols and data presented in this guide offer researchers and developers the necessary insights for rational experimental design, from reaction setup and characterization to the initial stages of formulation development.

References

- Wiley-VCH. (2007). Supporting Information.

- Ali, S., et al. (2023). Equilibrium Solubility, Modeling, and Extended Hildebrand Solubility Parameter Approach Analysis of this compound in Four Cosolvent Blends and Ten Pure Solvents at T = 278.15 to 323.15 K. Journal of Chemical & Engineering Data.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794779, 6-Bromopyridazin-3-amine.

- Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- University of Luxembourg. (n.d.). PubChemLite - 6-bromopyridazin-3-amine (C4H4BrN3).

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- dos Santos, A. O., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- The United States Pharmacopeial Convention. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- MDPI. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- PubChem. (n.d.). 6-Amino-3-chloropyridazine.

- SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine.

- G. U. Reichenbach, et al. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.

- PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.GOV.

- Matrix Science. (n.d.). Mascot help: Peptide fragmentation.

- ResearchGate. (n.d.). Summary table of the mass, chemical formula, amino acid composition,....

- SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum.

- SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-bromopyridazin-3-amine (C4H4BrN3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Solubility of 3-Amino-6-bromopyridazine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridazine (CAS No. 88497-27-2) is a heterocyclic amine featuring a pyridazine ring substituted with both an amino and a bromo group.[1] Its molecular structure makes it a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceutical agents and functional materials. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs purification strategies such as crystallization, and is a fundamental parameter in preclinical formulation development for assessing bioavailability.[2]

This guide provides a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and experimental data. It outlines the physicochemical properties that govern its solubility, presents quantitative data in common organic solvents, and details a robust experimental protocol for determining equilibrium solubility.

Theoretical Framework for Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the interplay of intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound provide a predictive framework for its solubility behavior.

-

Molecular Structure and Polarity : With a molecular weight of approximately 174.00 g/mol , the molecule possesses both polar and nonpolar characteristics.[1] The pyridazine ring with its two nitrogen atoms and the primary amino group (-NH2) are polar, capable of engaging in dipole-dipole interactions. The bromine atom and the carbon-hydrogen backbone contribute to its nonpolar character.

-

Hydrogen Bonding : The amino group serves as a hydrogen bond donor, while the two ring nitrogen atoms act as hydrogen bond acceptors.[3] This capacity for hydrogen bonding is a dominant factor in its interaction with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMF, acetone).

-

Crystal Lattice Energy : this compound is a solid at room temperature.[4] The energy required to overcome the forces holding the molecules together in the crystal lattice (crystal lattice energy) must be compensated by the energy released from the solvation process. A high melting point can suggest strong intermolecular forces within the crystal, which can negatively impact solubility. One study determined the melting point to be 472.15 K (199 °C) with an enthalpy of fusion of 37.01 kJ·mol⁻¹.[5]

Based on these properties, it is expected that this compound will exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility is predicted to be lowest in nonpolar solvents and water, due to the hydrophobic nature of the brominated ring and the energetic cost of disrupting the highly ordered hydrogen-bonding network of water, respectively.

Quantitative Solubility Data

A systematic study published in the Journal of Chemical & Engineering Data provides precise experimental solubility data for this compound across ten pure solvents at various temperatures.[5] The data, determined using the isothermal saturation method, confirms the theoretical predictions. The mole fraction solubility was found to be highest in the polar aprotic solvent N,N-dimethylformamide (DMF) and lowest in water.[5]

The table below summarizes the mole fraction solubility (x₁) at a standard temperature of 298.15 K (25 °C), converted to an approximate g/100 mL for practical laboratory application.

| Solvent Class | Solvent | Mole Fraction (x₁) at 298.15 K | Approx. Solubility ( g/100 mL) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 1.691 x 10⁻² | 4.02 |

| Acetone | 2.370 x 10⁻³ | 0.71 | |

| Polar Protic | Propylene Glycol (PG) | 1.488 x 10⁻³ | 2.64 |

| n-Butanol | 1.157 x 10⁻³ | 2.74 | |

| Isopropanol | 9.921 x 10⁻⁴ | 2.27 | |

| n-Propanol | 9.492 x 10⁻⁴ | 2.25 | |

| Ethanol | 8.840 x 10⁻⁴ | 2.10 | |

| Methanol | 6.812 x 10⁻⁴ | 1.70 | |

| Nonpolar | Toluene | 1.053 x 10⁻⁴ | 0.20 |

| Aqueous | Water | 4.319 x 10⁻⁵ | 0.04 |

Data sourced from the Journal of Chemical & Engineering Data.[5] Approximate solubility in g/100mL calculated for illustrative purposes and assumes ideal solution behavior.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, the equilibrium solubility method is the gold standard.[2] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound. The following protocol describes a robust procedure for determining the solubility of this compound.

Causality and Rationale

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium provides the most accurate and relevant solubility value for applications like formulation and crystallization.[6] Using an extended incubation period (e.g., 24-72 hours) with constant agitation ensures that this equilibrium is truly reached.[2] Quantification via a validated, high-sensitivity method like HPLC is critical for accuracy.[7]

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition : Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration : Seal the vials securely and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[2][6]

-

Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is best achieved by centrifuging the vials and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[7]

-

Quantification :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standards and the filtered sample solutions using a validated HPLC-UV method.

-

Determine the concentration of this compound in the sample by interpolating its response from the calibration curve.

-

-

Data Reporting : Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Alternative Method: Kinetic Solubility Assay

For high-throughput screening in early drug discovery, a kinetic solubility assay is often employed.[8][9] This method involves adding a small volume of a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the point at which precipitation occurs, often via nephelometry (light scattering) or UV absorbance after filtration.[2][8] While much faster, this method often overestimates true equilibrium solubility because it can generate supersaturated solutions and is influenced by the DMSO co-solvent.[9]

Diagrams and Visualizations

Experimental Workflow for Equilibrium Solubility

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Safety and Handling Considerations

Researchers handling this compound should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

-

Hazards Identification : The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] It is also harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] When handling the solid powder, use a dust mask (e.g., N95) or conduct work in a well-ventilated area or fume hood to avoid inhalation.[10][12]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][12]

-

Spill and Disposal : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[12] Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- LookChem. (n.d.). 3-Amino-6-bromopyridine.

- Li, Q., et al. (2023). Equilibrium Solubility, Modeling, and Extended Hildebrand Solubility Parameter Approach Analysis of this compound in Four Cosolvent Blends and Ten Pure Solvents at T = 278.15 to 323.15 K. Journal of Chemical & Engineering Data.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.

- PubChem. (n.d.). 6-Bromopyridazin-3-amine.

Sources

- 1. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. 3-アミノ-6-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Amino-6-bromopyridazine: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical properties—including a high dipole moment that can reduce lipophilicity, strong hydrogen bond accepting capabilities, and electron-deficient carbon centers—render it an exceptionally versatile core for designing novel therapeutics.[1] Within this chemical class, 3-Amino-6-bromopyridazine (CAS No: 88497-27-2) has emerged as a critical and highly sought-after building block. Its strategic placement of a nucleophilic amino group and a readily displaceable bromine atom provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this pivotal intermediate, providing researchers and drug development professionals with the technical insights required to leverage its full potential.

Part 1: Core Molecular Profile: Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The structural and electronic attributes of this compound dictate its reactivity and handling characteristics.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a diazine ring substituted at the C3 and C6 positions. The IUPAC name for this compound is 6-bromopyridazin-3-amine.[3]

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The key physicochemical properties are summarized below, providing essential data for reaction planning and safety considerations.

| Property | Value | Source |

| CAS Number | 88497-27-2 | [3] |

| Molecular Formula | C₄H₄BrN₃ | [3] |

| Molecular Weight | 174.00 g/mol | [3] |

| Appearance | Solid (typically off-white to light yellow powder) | [4] |

| Melting Point | 74-76 °C (for the analogous 3-Amino-6-bromopyridine) | |

| SMILES | C1=CC(=NN=C1N)Br | [3] |

| InChIKey | FXTDHDQFLZNYKW-UHFFFAOYSA-N | [3] |

Spectroscopic Analysis: Deciphering the Molecular Signature

Spectroscopic data provides an unambiguous confirmation of chemical identity and purity. The following is an expert interpretation of the expected spectral characteristics for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. The two aromatic protons on the pyridazine ring are in different chemical environments and will appear as two distinct doublets due to coupling with each other. The amino (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[5] The addition of D₂O would cause the -NH₂ signal to disappear, confirming its assignment.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the pyridazine ring. The carbon atom bonded to the bromine (C6) will be significantly influenced by the halogen's electronegativity and isotopic effects, while the carbon bonded to the amino group (C3) will also show a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Crucial absorptions include the N-H stretching vibrations of the primary amine, which typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region (for asymmetric and symmetric stretches).[5] C=N and C=C stretching vibrations from the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretch will appear at a lower frequency, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺). A key diagnostic feature will be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), providing definitive evidence of a single bromine atom in the molecule.[5]

Part 2: Synthesis and Purification

The reliable and scalable synthesis of this compound is critical for its use in research and development. The most common strategies involve the selective functionalization of a di-substituted pyridazine precursor.

Synthetic Workflow Overview

A prevalent synthetic route begins with the commercially available 3,6-dichloropyridazine. The process involves a sequential nucleophilic aromatic substitution (SₙAr), first introducing the amino group, followed by a halogen exchange or direct bromination of a suitable precursor. An alternative, more direct approach involves the selective amination of 3,6-dibromopyridazine.

Detailed Experimental Protocol: Synthesis from 3-Amino-6-chloropyridazine

This protocol is adapted from established procedures for the bromination of related heterocyclic systems.[6] The rationale for this two-step approach is the higher reactivity of the chlorine at the C6 position towards amination compared to a direct, selective amination of a dibromo-precursor, which can be difficult to control.

Step 1: Amination of 3,6-Dichloropyridazine [7]

-

Reaction Setup: In a sealed pressure vessel, charge 3,6-dichloropyridazine (1 eq.), aqueous ammonia (3 eq.), and a suitable solvent such as methylene dichloride. The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reactant at elevated temperatures.

-

Reaction Execution: Stir the mixture vigorously at 100 °C for 9-12 hours. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction on the electron-deficient pyridazine ring.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up & Purification: Upon completion, cool the vessel to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Step 2: Bromination/Halogen Exchange

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 eq.) in a suitable solvent (e.g., methanol), add a brominating agent like N-Bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidant.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating. The choice of brominating agent and conditions is crucial to favor halogen exchange over ring bromination.

-

Work-up & Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, via column chromatography.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound is rooted in its dual reactivity. The bromine atom at the C6 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the amino group at C3 can be acylated, alkylated, or used as a directing group.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The development of palladium-catalyzed reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized C-C and C-N bond formation.[8] this compound is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures, a common motif in pharmaceuticals.[8][9]

Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical; it activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step—often the rate-limiting step of the cycle.[8][11] The ligand on the palladium catalyst (e.g., phosphines like PPh₃) stabilizes the Pd(0) active species and modulates its reactivity.

Protocol: General Procedure for Suzuki Coupling [2][7]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2 eq.) in a solvent system like dioxane/water or DME/water.

-

Degassing: Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes. This step is self-validating; removing oxygen prevents the oxidation and deactivation of the Pd(0) catalyst and minimizes the undesired homocoupling of the boronic acid.[7]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 3-5 mol%.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 3-amino-6-arylpyridazine derivative by silica gel column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines, a transformation that is otherwise challenging to achieve.[12][13] This reaction is instrumental in synthesizing complex aniline and heteroaromatic amine derivatives.

Causality and Mechanism: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), and reductive elimination to form the C-N bond.[12] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often required to promote the reductive elimination step, which can be slow for electron-rich amines and aryl halides.[14][15]

Protocol: General Procedure for Buchwald-Hartwig Amination [14]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1 eq.), the desired amine (1.1-1.5 eq.), a strong base like sodium tert-butoxide (NaOtBu) (1.5 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., BINAP, 2-4 mol%) in an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically between 80-110 °C, with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the target N-substituted-6-aminopyridazin-3-amine by column chromatography.

Part 4: Applications in Drug Discovery

The 3-aminopyridazine core is a key pharmacophore in several clinically relevant molecules and investigational drugs.[1] Derivatives of this compound have been explored across a multitude of therapeutic areas.

-

Anti-inflammatory Agents: A series of 3-amino-6-aryl-pyridazine derivatives were identified as highly potent and selective CB2 (cannabinoid receptor 2) agonists.[16] One such compound showed high potency in an in vivo model of inflammatory pain, highlighting the scaffold's potential for non-opioid analgesics.[16]

-

Antineuroinflammatory Compounds: A novel 3-amino-6-phenyl-pyridazine derivative was discovered to selectively block the overproduction of inflammatory mediators (IL-1β, iNOS, NO) by activated glial cells, which is a hallmark of neurodegenerative diseases.[17] This demonstrates the potential for developing treatments for conditions like Alzheimer's or Parkinson's disease.

-

Enzyme Inhibitors: The pyridazine scaffold is frequently used to target the ATP-binding site of protein kinases, a major class of drug targets in oncology. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in place. The C6 position, readily functionalized from this compound, allows for the installation of various substituents that can confer potency and selectivity by probing deeper into the active site.[18] The related compound, 3-amino-4-bromo-6-chloropyridazine, is a key intermediate for phosphodiesterase 10A (PDE10A) inhibitors, relevant for treating neurological disorders.[19][20]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide an efficient and modular platform for generating vast libraries of novel, biologically active compounds. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of this scaffold is a key step toward the rational design and development of the next generation of therapeutics.

References

- PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.

- PubChem. (n.d.). 6-Bromopyridazin-3-amine.

- Pharmaffiliates. (n.d.). The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery.

- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.

- University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- McCarthy, C. G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Wikipedia. (n.d.). Suzuki reaction.

- PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain.

- PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- PubMed. (2011). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wiley. (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase.

- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.

- ResearchGate. (2025, August 6). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis | High-Purity Pyridine Derivative Supplier in China [pipzine-chem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Buy 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [smolecule.com]

- 20. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [chemicalbook.com]

3-Amino-6-bromopyridazine spectroscopic data (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-6-bromopyridazine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 88497-27-2), a vital heterocyclic building block in medicinal and agricultural chemistry.[1] While complete, publicly available experimental spectra for this specific compound are sparse, this document, grounded in the principles of spectroscopic interpretation and extensive data from structurally analogous compounds, offers a robust predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectroscopic signatures. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, identification, and application of pyridazine derivatives.

Introduction: The Chemical Significance of this compound

This compound belongs to the pyridazine family, a class of electron-deficient nitrogen-containing heterocycles. The molecule's structure is characterized by a pyridazine ring substituted with a nucleophilic amino group at the C3 position and an electrophilic bromine atom at the C6 position. This distinct electronic arrangement makes it a versatile intermediate for creating more complex molecules through various chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3] Its derivatives are actively researched for potential applications in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[4]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. The following sections provide a detailed roadmap for identifying this compound using standard spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple and highly informative. The pyridazine ring contains two aromatic protons, and the amino group contains two exchangeable protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -NH₂ | ~6.5 - 7.0 | Broad Singlet | N/A | Protons on nitrogen exhibit broad signals and are solvent dependent. The electron-donating nature of the ring slightly deshields them compared to typical anilines. |

| H-4 | ~6.9 - 7.1 | Doublet | J ≈ 9.2 | This proton is ortho to the electron-donating amino group, causing an upfield shift. It is coupled to H-5. |

| H-5 | ~7.5 - 7.7 | Doublet | J ≈ 9.2 | This proton is ortho to the electron-withdrawing bromine atom and adjacent to a ring nitrogen, leading to significant deshielding and a downfield shift. It is coupled to H-4. |

Causality and Interpretation: The predicted chemical shifts are based on the electronic properties of the substituents. The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho (H-4) and para positions, causing the attached protons to be shielded (appear at a lower ppm value). Conversely, the bromine atom and the ring nitrogens are electron-withdrawing, decreasing electron density on the adjacent proton (H-5) and causing it to be deshielded (appear at a higher ppm value). The two aromatic protons (H-4 and H-5) form a simple AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of approximately 9.2 Hz.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyridazine ring.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-4 | ~118 - 122 | Shielded by the adjacent electron-donating amino group. |

| C-5 | ~130 - 134 | Deshielded due to its position between two CH groups and proximity to the electronegative bromine. |

| C-6 | ~140 - 144 | Directly attached to the electronegative bromine atom, causing significant deshielding. |

| C-3 | ~158 - 162 | Directly attached to the amino group and adjacent to a ring nitrogen, resulting in the most downfield shift. |

Causality and Interpretation: The chemical shifts are highly dependent on substituent effects.

-

C-3: The direct attachment to the amino group and its position alpha to a ring nitrogen makes it highly electron-deficient, shifting it significantly downfield. This is a characteristic peak for carbons bearing an amino group in such heterocyclic systems.

-

C-6: The carbon atom bonded to bromine experiences a strong deshielding effect due to bromine's electronegativity.

-

C-4 and C-5: The chemical shifts of these carbons are influenced by their position relative to the substituents, with C-4 being more shielded due to the ortho-amino group. Data from the analogous 3-amino-6-chloropyridazine supports these relative assignments.[5][6]

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves polar compounds and its residual proton peak does not typically overlap with the signals of interest.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Insert the sample into the magnet. Tune the probe to the frequencies of ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

-

¹H Acquisition: Acquire the ¹H spectrum. A standard pulse program with 16 scans is usually sufficient.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the amino group and the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | A characteristic doublet for a primary amine (-NH₂). The exact position can be influenced by hydrogen bonding.[7] |

| 3250 - 3100 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| ~1640 | N-H Scissoring (Bending) | Strong | A strong, characteristic band for the in-plane bending of a primary amine. |

| 1600 - 1450 | C=C and C=N Ring Stretching | Medium-Strong | Multiple bands are expected for the stretching vibrations of the pyridazine ring. |

| 1350 - 1250 | Aromatic C-N Stretch | Medium | Corresponds to the stretching of the bond between the amino group and the aromatic ring. |

| Below 1000 | C-Br Stretch / Ring Bending | Medium-Strong | The C-Br stretch typically appears in the 600-500 cm⁻¹ region. Out-of-plane C-H bending modes also appear in this fingerprint region. |